
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine is a deuterated analog of amphetamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium atoms into the molecular structure can significantly alter the compound’s physical and chemical properties, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine typically involves the following steps:
Deuteration of Benzene Ring: The benzene ring is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). This step results in the formation of pentadeuteriobenzene.
Formation of Deuterated Phenylacetone: Pentadeuteriobenzene is then reacted with deuterated acetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2,3,3,3-tetradeuteriophenylacetone.
Reductive Amination: The final step involves the reductive amination of 2,3,3,3-tetradeuteriophenylacetone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of deuterium gas.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form deuterated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups such as halides, hydroxyl groups, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Deuterated ketones or carboxylic acids.
Reduction: Deuterated alcohols.
Substitution: Deuterated alkyl halides, alcohols, or ethers.
Wissenschaftliche Forschungsanwendungen
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular dynamics.
Biology: Employed in metabolic studies to investigate the metabolic pathways and rates of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of deuterated drugs, which often have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Wirkmechanismus
The mechanism of action of 2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Pathways Involved: By inhibiting the reuptake of monoamines, the compound increases the concentration of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and stimulation of the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine: A deuterated analog of amphetamine.
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-ol: A deuterated analog of phenylpropanolamine.
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one: A deuterated analog of phenylacetone.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which imparts distinct physical and chemical properties. The presence of deuterium atoms can lead to differences in reaction rates, metabolic stability, and pharmacokinetic profiles compared to non-deuterated analogs. This makes the compound valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H13N |
|---|---|
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine |
InChI |
InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,2D,3D,4D,5D,6D,8D |
InChI-Schlüssel |
AXORVIZLPOGIRG-GDIMVIDBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(CN)C([2H])([2H])[2H])[2H])[2H] |
Kanonische SMILES |
CC(CN)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


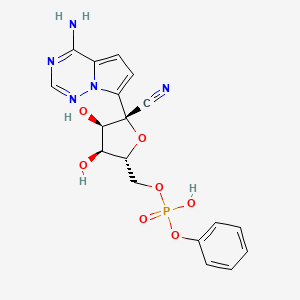

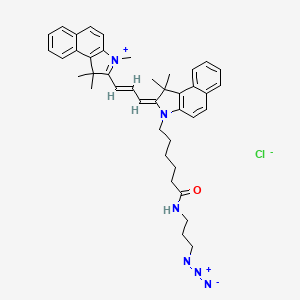
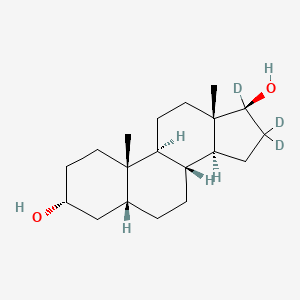

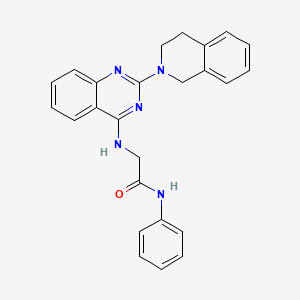






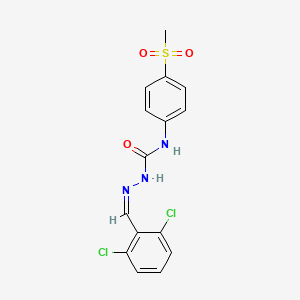
![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
